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Compound of Interest

Compound Name: 4-Chloro-3-iodopyridine

Cat. No.: B1630668 Get Quote

Foreword: Navigating the Spectroscopic Landscape
of a Niche Building Block
In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic scaffolds

are the bedrock upon which novel molecular architectures are built. Among these, substituted

pyridines are of paramount importance. 4-Chloro-3-iodopyridine, a di-halogenated pyridine

derivative, represents a versatile intermediate, offering two distinct and orthogonally reactive

handles for further chemical elaboration. The chlorine at the 4-position is susceptible to

nucleophilic aromatic substitution, while the iodine at the 3-position is primed for a host of

cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, process chemists,

and quality control analysts working with 4-Chloro-3-iodopyridine. As a Senior Application

Scientist, it is my experience that while many such building blocks are commercially available,

their detailed spectroscopic data is often not readily accessible in the public domain. This

document bridges that gap. It provides a robust framework for the spectroscopic identification

and characterization of this compound, grounded in first principles and predictive analysis.

While publicly available experimental spectra are scarce, the methodologies and expected data

presented herein are based on extensive experience with analogous systems and serve as a

reliable benchmark for laboratory validation. We will delve into the core analytical techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—providing not just the expected data, but the causal logic behind it and the field-proven

protocols to acquire it.
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Molecular Identity and Structure
Before delving into its spectroscopic signatures, it is essential to establish the fundamental

identity of the target molecule.

Chemical Name: 4-Chloro-3-iodopyridine

CAS Number: 89167-34-0

Molecular Formula: C₅H₃ClIN

Molecular Weight: 239.44 g/mol

The structural arrangement of the substituents on the pyridine ring is the primary determinant of

its spectroscopic properties.

Caption: Molecular structure of 4-Chloro-3-iodopyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

organic molecules. For 4-Chloro-3-iodopyridine, both ¹H and ¹³C NMR provide a unique

fingerprint. While full experimental spectra are not widely published, commercial suppliers

confirm its identity using this technique, with Certificates of Analysis stating the ¹H NMR

spectrum is "Consistent with structure" and shows purity of ≥98.0%.[1][2]

Predicted ¹H NMR Spectrum: A Logic-Driven Analysis
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the pyridine ring. The chemical shifts are dictated by the

electron-withdrawing nature of the nitrogen atom and the inductive and anisotropic effects of

the halogen substituents.
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Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-2 8.35 - 8.45
Singlet (or

narrow doublet)

JH2-H6 ≈ 0.5-1.0

Hz

Most deshielded

proton due to

proximity to both

the

electronegative

nitrogen (α-

position) and the

iodine atom.

H-6 8.25 - 8.35 Doublet JH6-H5 ≈ 5.0 Hz

Deshielded by its

α-position to the

ring nitrogen.

H-5 7.20 - 7.30 Doublet JH5-H6 ≈ 5.0 Hz

Least deshielded

proton, located

meta to the

nitrogen and

ortho to the

electron-donating

effect of the

chloro group's

lone pairs.

Note: Predicted values are based on standard additive models for substituted pyridines. The

actual spectrum should be acquired for confirmation.

Predicted ¹³C NMR Spectrum: Mapping the Carbon
Skeleton
The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring.

The chemical shift of each carbon is highly sensitive to its local electronic environment.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 152 - 155
α-carbon to nitrogen,

deshielded.

C-3 95 - 100

Directly bonded to iodine; the

heavy atom effect causes a

significant upfield shift.

C-4 148 - 152

Directly bonded to chlorine,

deshielded by the halogen's

electronegativity.

C-5 125 - 128

β-carbon to nitrogen, relatively

shielded compared to α and γ

positions.

C-6 150 - 153
α-carbon to nitrogen,

deshielded.

Note: The carbon attached to iodine (C-3) is a key diagnostic signal due to its characteristically

low chemical shift.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

1. Weigh ~10-15 mg of
4-Chloro-3-iodopyridine.

2. Dissolve in ~0.6 mL of
deuterated solvent (e.g., CDCl₃).

3. Add internal standard
(TMS, 0 ppm).

4. Transfer to a clean,
dry 5 mm NMR tube.

5. Insert sample, lock,
and shim the magnetic field.

6. Acquire ¹H spectrum:
~16 scans, 90° pulse,
2s relaxation delay.

7. Acquire ¹³C spectrum:
~1024 scans, proton decoupled.

8. Apply Fourier Transform,
phase correction, and baseline correction.

9. Calibrate ¹H spectrum to TMS (0 ppm)
and ¹³C spectrum to solvent peak.

10. Integrate ¹H signals and
pick peaks for both spectra.

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis of 4-Chloro-3-iodopyridine.
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Infrared (IR) Spectroscopy: Probing Functional
Groups
FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule,

confirming the presence of the aromatic ring and carbon-halogen bonds.

Predicted IR Absorption Bands
The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the

fingerprint region (<1500 cm⁻¹), where the unique vibrational pattern of the molecule resides.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Rationale &
Causality

3100 - 3000 Aromatic C-H Stretch Medium-Weak

The sp² C-H bonds of

the pyridine ring

vibrate at higher

frequencies than sp³

C-H bonds.

1570 - 1550
C=C / C=N Ring

Stretch
Strong

Characteristic, strong

absorptions for the

pyridine ring skeletal

vibrations. Often

appears as a sharp

doublet.

1450 - 1380
C=C / C=N Ring

Stretch
Strong

A second set of strong

ring stretching

vibrations.

850 - 750
C-H Out-of-Plane

Bend
Strong

The position of this

strong band can be

diagnostic of the

substitution pattern on

the aromatic ring.

800 - 600 C-Cl Stretch Strong

The C-Cl bond stretch

is a strong absorption

typically found in the

upper-middle

fingerprint region.

600 - 500 C-I Stretch Strong

Due to the higher

mass of iodine

compared to chlorine,

the C-I stretching

frequency is lower.[3]

Experimental Protocol for FT-IR Data Acquisition
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For a solid sample, Attenuated Total Reflectance (ATR) is the most efficient and reliable

method.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 4-Chloro-3-iodopyridine powder

onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between

the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

Data Acquisition: Collect the spectrum. A typical acquisition consists of 16-32 co-added

scans at a resolution of 4 cm⁻¹.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol) and a soft wipe.

Mass Spectrometry (MS): The Molecular Weight and
Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

offers corroborating structural evidence.

Predicted Mass Spectrum Data
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the

protonated molecule. The data below is based on predicted values from authoritative

databases.
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Ion Species Calculated m/z Rationale

[M+H]⁺ 239.90715

Protonated molecular ion. This

will be the base peak in a

positive mode ESI spectrum.

[M+Na]⁺ 261.88909

Sodium adduct, commonly

observed when trace sodium

salts are present.

Monoisotopic Mass 238.89987

The exact mass of the

molecule with the most

abundant isotopes (¹²C, ¹H,

³⁵Cl, ¹²⁷I, ¹⁴N).

Key Diagnostic Feature: The Chlorine Isotope Pattern A critical feature for confirming the

presence of a single chlorine atom is the isotopic signature. The natural abundance of ³⁵Cl and

³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two peaks for any chlorine-

containing fragment:

An M⁺ peak (containing ³⁵Cl)

An M+2⁺ peak (containing ³⁷Cl) with roughly one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway
Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the

molecule will fragment in a predictable manner.

[C₅H₃ClIN]⁺
m/z = 239

[C₅H₃ClN]⁺
m/z = 112

- I•

[C₅H₃IN]⁺
m/z = 204

- Cl•
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Caption: A plausible fragmentation pathway for 4-Chloro-3-iodopyridine.

Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Instrumentation (Direct Infusion ESI-MS):

Set the mass spectrometer to positive ion mode.

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) into the ESI source.

Set the mass analyzer to scan a relevant range, for example, m/z 50-500.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas

temperature) to maximize the signal of the [M+H]⁺ ion.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ at m/z ~239.9).

Verify the characteristic 3:1 isotope pattern for the M+H and M+H+2 peaks.

If performing MS/MS, select the parent ion (m/z 239.9) and apply collision energy to

induce fragmentation, then analyze the resulting daughter ions.

Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. 4-Chloro-3-
iodopyridine possesses specific hazards that must be managed with appropriate engineering

controls and personal protective equipment.

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 1, and Eye Damage 1.

Signal Word: Danger
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Handling Precautions:

Work in a well-ventilated fume hood.

Wear standard personal protective equipment: safety glasses, a lab coat, and nitrile

gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

In case of contact, flush the affected area with copious amounts of water and seek medical

attention.

Conclusion
This technical guide provides a comprehensive spectroscopic and methodological framework

for the characterization of 4-Chloro-3-iodopyridine. By combining predictive data based on

established chemical principles with detailed, field-tested protocols, researchers can confidently

verify the identity, purity, and structure of this valuable synthetic intermediate. The key

identifiers—the three-proton system in ¹H NMR, the unique upfield shift of the iodine-bound

carbon in ¹³C NMR, the low-wavenumber C-I stretch in the IR spectrum, and the characteristic

chlorine isotopic pattern in the mass spectrum—serve as a robust, multi-faceted analytical

signature. This self-validating system of analysis ensures the scientific integrity required for

advancing research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4-Chloro-3-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630668#spectroscopic-data-nmr-ir-ms-of-4-chloro-
3-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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